molecular formula C4H7BrMgO2 B069871 (1,3-Dioxolan-2-ylmethyl)magnesium bromide CAS No. 180675-22-3

(1,3-Dioxolan-2-ylmethyl)magnesium bromide

Cat. No. B069871
CAS RN: 180675-22-3
M. Wt: 191.31 g/mol
InChI Key: IERSPCAGKAOLSQ-UHFFFAOYSA-M
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Description

“(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is a Grignard reagent . It is used in the preparation of 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38, wherein SN-38 is 7-ethyl-10-hydroxy camptothecin .


Synthesis Analysis

This compound is a Grignard reagent and can be used to prepare 3- [ 11 C]-Propionaldehyde . This is a key intermediate for the synthesis of the radiolabeled compound [ 11 C]SN-38 .


Molecular Structure Analysis

The molecular formula of “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is C4H7BrMgO2 .


Chemical Reactions Analysis

As a Grignard reagent, “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” can be used to prepare 3- [ 11 C]-Propionaldehyde . This is a key intermediate for the synthesis of the radiolabeled compound [ 11 C]SN-38 .


Physical And Chemical Properties Analysis

The molecular weight of “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is 191.31 g/mol . Other physical and chemical properties such as boiling point and density are not provided in the search results.

Scientific Research Applications

Synthesis of 3-[11C]-Propionaldehyde

“(1,3-Dioxolan-2-ylmethyl)magnesium bromide” can be used to prepare 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of the radiolabeled compound [11C]SN-38 . SN-38 is 7-ethyl-10-hydroxy camptothecin, a potent antitumor agent .

Synthesis of 1-[(S)-2,2-Dimethyl-(1,3)-dioxolan-4-yl]-4-(1,3-dioxolan2-yl)-2-ol

This compound can be synthesized by reacting “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” with D-glyceraldehyde . The resulting compound is further used to synthesize unsaturated nucleosides .

Preparation of Bicyclo Carboxylate Intermediate

“(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is used in the total synthesis of spirovibsanin A . Spirovibsanin A is a natural product with potential anticancer activity .

4. Grignard Addition-Acylation Method for the Preparation of Enamides In a Grignard addition-acylation method, “(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is used for the preparation of enamides . Enamides are useful intermediates in organic synthesis .

Preparation of Trisubstituted Allenes

“(1,3-Dioxolan-2-ylmethyl)magnesium bromide” can be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Allenes are a class of organic compounds that have been used in the synthesis of pharmaceuticals and natural products .

6. Synthesis of Febrifugine Based Antimalarial Drugs One of the key synthetic steps for the synthesis of febrifugine based antimalarial drugs involves the use of "(1,3-Dioxolan-2-ylmethyl)magnesium bromide" . Febrifugine is a quinazolinone alkaloid with potent antimalarial activity .

Safety and Hazards

“(1,3-Dioxolan-2-ylmethyl)magnesium bromide” is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .

Mechanism of Action

Target of Action

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of functional groups.

Mode of Action

The mode of action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide involves the nucleophilic attack on electrophilic carbon atoms present in carbonyl groups . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group. This results in the formation of a new carbon-carbon bond.

Result of Action

The result of the action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. This allows for the synthesis of complex organic molecules from simpler precursors .

Action Environment

The action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide is sensitive to environmental factors. It is sensitive to air and moisture . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions to prevent reaction with water or oxygen .

properties

IUPAC Name

magnesium;2-methanidyl-1,3-dioxolane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERSPCAGKAOLSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1OCCO1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dioxolan-2-ylmethyl)magnesium bromide

CAS RN

180675-22-3
Record name (1,3-DIOXOLAN-2-YLMETHYL)MAGNESIUM BROMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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